molecular formula C10H12INO2 B087288 Ethyl 2-(4-iodoanilino)acetate CAS No. 14108-76-0

Ethyl 2-(4-iodoanilino)acetate

Cat. No. B087288
CAS RN: 14108-76-0
M. Wt: 305.11 g/mol
InChI Key: VEMDCCDETKYAEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to ethyl 2-(4-iodoanilino)acetate involves multiple steps, including alkylation, reduction, and condensation reactions. For instance, the synthesis of ethyl-2-(4-aminophenoxy)acetate as a precursor for novel agents utilized alkylation of 4-nitrophenol followed by selective reduction, showcasing a method that could potentially be adapted for the synthesis of ethyl 2-(4-iodoanilino)acetate by incorporating an iodoaniline moiety instead (Altowyan et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and NMR spectroscopy, plays a critical role in confirming the structure of synthesized compounds. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined, providing insights into the arrangement and conformation of similar molecules (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Ethyl 2-(4-iodoanilino)acetate can undergo various chemical reactions, including nucleophilic substitutions and couplings, due to the presence of the ethyl acetate group and the iodoaniline moiety. The reactivity of such compounds can be influenced by the electron-donating and withdrawing effects of the substituents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and boiling point, depend on the molecular structure of ethyl 2-(4-iodoanilino)acetate. These properties are crucial for determining the compound's applicability in different solvents and conditions. Research on similar compounds, like ethyl 2-(4-aminophenoxy)acetate, offers a basis for predicting the behavior of ethyl 2-(4-iodoanilino)acetate in various environments (Altowyan et al., 2022).

Scientific Research Applications

Organic Synthesis and Catalysis

Compounds similar to Ethyl 2-(4-iodoanilino)acetate often play a crucial role in organic synthesis, acting as intermediates in the synthesis of more complex molecules. For instance, iodine-containing compounds are known for their utility in catalytic processes and as substrates in cross-coupling reactions, which are pivotal in constructing carbon-carbon and carbon-heteroatom bonds. These processes are fundamental in the development of new drugs, agrochemicals, and organic materials (Patil & Gnanasundaram, 2020).

Safety And Hazards

Ethyl 2-(4-iodoanilino)acetate is intended for research and development use only . It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

ethyl 2-(4-iodoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDCCDETKYAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351061
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-iodoanilino)acetate

CAS RN

14108-76-0
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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